molecular formula C18H22N2O3S B11068820 3-(4-{2-[4-(Dimethylamino)phenyl]vinyl}pyridinium-1-yl)propane-1-sulfonate

3-(4-{2-[4-(Dimethylamino)phenyl]vinyl}pyridinium-1-yl)propane-1-sulfonate

Cat. No.: B11068820
M. Wt: 346.4 g/mol
InChI Key: JTQZWUMHYITWQV-UHFFFAOYSA-N
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Description

3-(4-{(E)-2-[4-(DIMETHYLAMINO)PHENYL]-1-ETHENYL}-1-PYRIDINIUMYL)-1-PROPANESULFONATE is a complex organic compound known for its unique structural properties and diverse applications in various scientific fields. This compound is characterized by the presence of a dimethylamino group, a phenyl ring, a pyridinium moiety, and a propanesulfonate group, which collectively contribute to its chemical reactivity and functional versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-{(E)-2-[4-(DIMETHYLAMINO)PHENYL]-1-ETHENYL}-1-PYRIDINIUMYL)-1-PROPANESULFONATE typically involves a multi-step process. One common method includes the following steps:

    Formation of the Dimethylaminophenyl Group: This step involves the reaction of dimethylamine with a suitable phenyl precursor under controlled conditions to introduce the dimethylamino group.

    Pyridinium Formation: The pyridinium ring is formed by reacting the intermediate compound with a pyridine derivative.

    Propanesulfonation: Finally, the propanesulfonate group is introduced through a sulfonation reaction using a suitable sulfonating agent.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, temperature control, and pressure adjustments, to enhance yield and purity. Large-scale production often employs continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-{(E)-2-[4-(DIMETHYLAMINO)PHENYL]-1-ETHENYL}-1-PYRIDINIUMYL)-1-PROPANESULFONATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-(4-{(E)-2-[4-(DIMETHYLAMINO)PHENYL]-1-ETHENYL}-1-PYRIDINIUMYL)-1-PROPANESULFONATE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Employed in the study of biological processes, including enzyme interactions and cellular signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-{(E)-2-[4-(DIMETHYLAMINO)PHENYL]-1-ETHENYL}-1-PYRIDINIUMYL)-1-PROPANESULFONATE involves its interaction with specific molecular targets and pathways. The compound’s dimethylamino group and pyridinium moiety play crucial roles in its binding to target molecules, influencing their activity and function. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(4-(DIMETHYLAMINO)PHENYL)ACRYLIC ACID: Shares the dimethylamino and phenyl groups but differs in the presence of an acrylic acid moiety.

    4-(DIMETHYLAMINO)PHENYL ISOTHIOCYANATE: Contains a dimethylamino group and phenyl ring but has an isothiocyanate group instead of the ethenyl and pyridinium moieties.

Uniqueness

3-(4-{(E)-2-[4-(DIMETHYLAMINO)PHENYL]-1-ETHENYL}-1-PYRIDINIUMYL)-1-PROPANESULFONATE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural complexity allows for diverse applications and interactions that are not typically observed in simpler compounds.

Properties

Molecular Formula

C18H22N2O3S

Molecular Weight

346.4 g/mol

IUPAC Name

3-[4-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]propane-1-sulfonate

InChI

InChI=1S/C18H22N2O3S/c1-19(2)18-8-6-16(7-9-18)4-5-17-10-13-20(14-11-17)12-3-15-24(21,22)23/h4-11,13-14H,3,12,15H2,1-2H3

InChI Key

JTQZWUMHYITWQV-UHFFFAOYSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C2=CC=[N+](C=C2)CCCS(=O)(=O)[O-]

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)CCCS(=O)(=O)[O-]

Origin of Product

United States

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